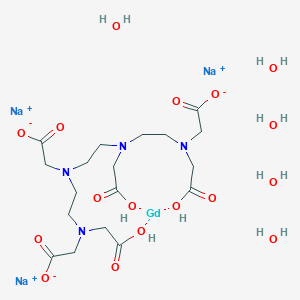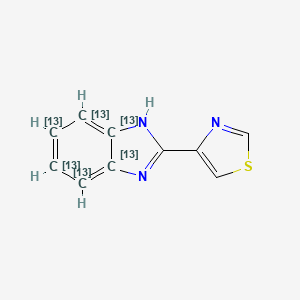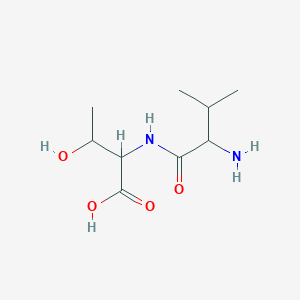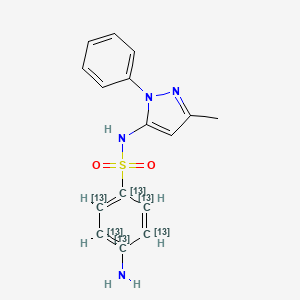
(-)-Clovene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Clovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its distinctive aroma and is often used in the fragrance industry. The compound has a molecular formula of C15H24 and is characterized by its bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Clovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. One common synthetic route includes the use of acid-catalyzed cyclization of farnesol, followed by hydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources such as clove oil, where it is present in significant quantities. The extraction process involves steam distillation followed by purification through fractional distillation.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Clovene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form clovenol and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield dihydroclovene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Clovenol and other oxygenated sesquiterpenes.
Reduction: Dihydroclovene.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: (-)-Clovene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Research into this compound’s medicinal properties is ongoing, with studies exploring its potential as an anti-cancer agent and its role in traditional medicine for treating various ailments.
Industry: The fragrance industry utilizes this compound for its aromatic properties. It is also used in the formulation of perfumes and other scented products.
Mécanisme D'action
The mechanism of action of (-)-Clovene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Comparaison Avec Des Composés Similaires
α-Humulene: Another sesquiterpene with similar structural features and biological activities.
β-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Germacrene D: Shares structural similarities and is used in the fragrance industry.
Uniqueness: (-)-Clovene stands out due to its specific aromatic profile and its potential therapeutic applications. Its unique bicyclic structure also differentiates it from other sesquiterpenes, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene |
InChI |
InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m1/s1 |
Clé InChI |
MKZIRHIVARSBHI-VHDGCEQUSA-N |
SMILES isomérique |
C[C@@]12CCC[C@]3(C1)C=CC([C@H]3CC2)(C)C |
SMILES canonique |
CC1(C=CC23C1CCC(C2)(CCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















